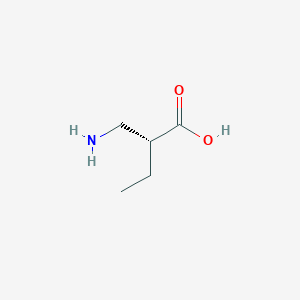

(R)-2-aminomethyl butyric acid

Übersicht

Beschreibung

®-2-aminomethyl butyric acid is an organic compound with the molecular formula C5H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-aminomethyl butyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-aminomethyl butyric acid precursors using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.

Another method involves the use of enzymatic resolution, where racemic mixtures of 2-aminomethyl butyric acid are separated into their respective enantiomers using specific enzymes that selectively react with one enantiomer over the other.

Industrial Production Methods

Industrial production of ®-2-aminomethyl butyric acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-aminomethyl butyric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-2-aminomethyl butyric acid has numerous applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-aminomethyl butyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter or neuromodulator, influencing the activity of neurons and synaptic transmission. It may also interact with enzymes and receptors, modulating various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-aminomethyl butyric acid: The enantiomer of ®-2-aminomethyl butyric acid with different biological activity.

Gamma-aminobutyric acid (GABA): A structurally similar compound with significant roles in the central nervous system.

2-aminobutyric acid: Another related compound with distinct chemical and biological properties.

Uniqueness

®-2-aminomethyl butyric acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Biologische Aktivität

(R)-2-aminomethyl butyric acid, also known as R-2-AM, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound, a stereoisomer of L-2-aminobutyric acid, exhibits unique properties due to its specific spatial arrangement. Research into its biological activity has revealed potential applications across various fields, including gut health, neuroprotection, cancer therapy, and cardiovascular health.

1. Gut Health

This compound is primarily recognized for its role in enhancing gut health. It has been shown to improve gut immune function and epithelial barrier integrity. Clinical studies indicate that oral supplementation can reduce inflammation and help maintain remission in patients with inflammatory bowel disease (IBD) and colitis models.

Key Findings:

- Mechanism: Promotes the production of short-chain fatty acids (SCFAs), which are crucial for colonocyte health.

- Outcomes: Decreased levels of inflammatory markers and improved gut microbiota balance.

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that (R)-2-AM may protect neurons from oxidative stress and apoptosis.

Key Findings:

- Mechanism: Modulates neurotransmitter levels and enhances synaptic plasticity.

- Outcomes: Improved cognitive function in animal models and reduced neuronal death.

3. Cancer Therapy

This compound is being explored as a potential histone deacetylase (HDAC) inhibitor, which could play a role in cancer treatment by inducing apoptosis in cancer cells.

Key Findings:

- Mechanism: Alters gene expression related to cell cycle regulation.

- Outcomes: In vitro studies show reduced proliferation of cancer cell lines and increased apoptosis rates.

4. Cardiovascular Health

Preliminary studies suggest that (R)-2-AM may have beneficial effects on cardiovascular health by improving lipid metabolism and reducing LDL cholesterol levels.

Key Findings:

- Mechanism: Enhances endothelial function and reduces inflammation.

- Outcomes: Potential reduction in the risk of atherosclerosis and overall heart disease.

Data Tables

| Biological Activity | Mechanism | Key Outcomes |

|---|---|---|

| Gut Health | SCFA production | Reduced inflammation, improved gut microbiota |

| Neuroprotection | Neurotransmitter modulation | Enhanced cognitive function, decreased apoptosis |

| Cancer Therapy | HDAC inhibition | Induced apoptosis in cancer cells, reduced cell proliferation |

| Cardiovascular Health | Improved lipid metabolism | Lower LDL levels, enhanced endothelial function |

Case Studies

-

Gut Health Case Study

- Study Design: Patients with IBD were administered (R)-2-AM supplements over 12 weeks.

- Results: Significant reduction in inflammatory markers (e.g., CRP levels) and improvement in quality of life scores were observed.

-

Neuroprotection Case Study

- Study Design: Animal models of Alzheimer's disease received (R)-2-AM treatment.

- Results: Treated animals exhibited better memory retention and reduced amyloid plaque formation compared to controls.

-

Cancer Therapy Case Study

- Study Design: Various cancer cell lines were treated with (R)-2-AM to assess proliferation rates.

- Results: A dose-dependent decrease in cell viability was noted, with significant apoptosis observed at higher concentrations.

Eigenschaften

IUPAC Name |

(2R)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.